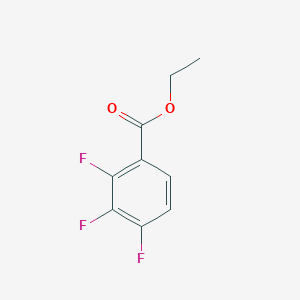

Ethyl 2,3,4-trifluorobenzoate

Übersicht

Beschreibung

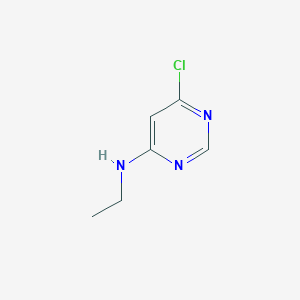

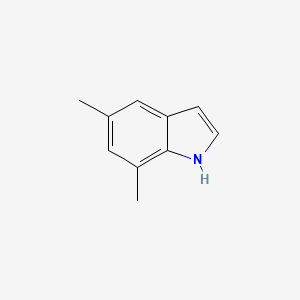

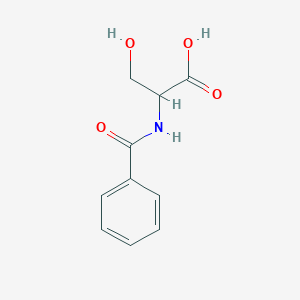

Ethyl 2,3,4-trifluorobenzoate is a chemical compound with the molecular formula C9H7F3O2 . It has a molecular weight of 204.15 . The compound is typically stored at ambient temperature and is available in a liquid or semi-solid physical form .

Molecular Structure Analysis

The InChI code for Ethyl 2,3,4-trifluorobenzoate is 1S/C9H7F3O2/c1-2-14-9(13)5-3-4-6(10)8(12)7(5)11/h3-4H,2H2,1H3 . This code represents the molecular structure of the compound. The compound consists of an ethyl group (C2H5-) attached to a 2,3,4-trifluorobenzoate group .

Physical And Chemical Properties Analysis

Ethyl 2,3,4-trifluorobenzoate is a liquid or semi-solid at room temperature . It has a molecular weight of 204.15 . The compound has a flash point of 205-207 .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Ethyl 2,3,4-trifluorobenzoate: is a valuable reagent in organic synthesis. Its trifluoromethyl group can significantly alter the chemical and physical properties of molecules, making it a useful building block for synthesizing more complex compounds. For instance, it can be used to introduce fluorine-containing aromatic rings into pharmaceuticals, enhancing their metabolic stability and bioavailability .

Medicinal Chemistry

In medicinal chemistry, Ethyl 2,3,4-trifluorobenzoate is utilized to develop new drug candidates. The trifluorobenzoate moiety is often incorporated into molecules to improve their penetration through biological membranes, thus increasing their effectiveness as therapeutic agents. It’s particularly relevant in the design of CNS-active drugs due to its ability to cross the blood-brain barrier .

Material Science

This compound finds applications in material science, particularly in the development of advanced polymers. The incorporation of fluorinated aromatic esters like Ethyl 2,3,4-trifluorobenzoate can result in polymers with enhanced thermal stability, chemical resistance, and dielectric properties, which are crucial for electronic and aerospace materials .

Agricultural Chemistry

In the field of agricultural chemistry, Ethyl 2,3,4-trifluorobenzoate can be used to synthesize agrochemicals that benefit from the unique properties of fluorine atoms. These properties include increased lipophilicity and stability, leading to more effective herbicides and pesticides with potentially lower environmental impact .

Analytical Chemistry

Analytical chemists employ Ethyl 2,3,4-trifluorobenzoate as a standard or a derivatization agent in various chromatographic techniques. Its distinct UV and mass spectrometric properties make it suitable for quantifying complex mixtures or enhancing the detection of specific analytes .

Peptide Synthesis

The compound is also instrumental in peptide synthesis. It can act as a protecting group for carboxylic acids, which is a critical step in the synthesis of peptides. After the peptide chain is assembled, the protecting group can be removed without affecting the integrity of the peptide .

Fluorine Chemistry Research

Ethyl 2,3,4-trifluorobenzoate: is a subject of interest in fluorine chemistry research. Scientists explore its reactivity and interaction with other chemicals to understand the behavior of fluorinated compounds better. This research has implications for all fields that utilize fluorinated molecules .

Environmental Science

Lastly, in environmental science, researchers study the breakdown and environmental fate of fluorinated compounds like Ethyl 2,3,4-trifluorobenzoate . Understanding its degradation pathways helps in assessing the potential environmental risks associated with the use of fluorinated organic chemicals .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with Ethyl 2,3,4-trifluorobenzoate are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P271, P261, and P280, which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and wearing protective gloves/protective clothing/eye protection/face protection .

Eigenschaften

IUPAC Name |

ethyl 2,3,4-trifluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O2/c1-2-14-9(13)5-3-4-6(10)8(12)7(5)11/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLANUBGYWOMWLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(C=C1)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701014906 | |

| Record name | Ethyl 2,3,4-trifluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701014906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2,3,4-trifluorobenzoate | |

CAS RN |

351354-50-2 | |

| Record name | Benzoic acid, 2,3,4-trifluoro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=351354-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2,3,4-trifluoro-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0351354502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2,3,4-trifluoro-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl 2,3,4-trifluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701014906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-tert-Butylcalix[4]arene](/img/structure/B1330612.png)